![molecular formula C6H16Cl2N2O3 B1143193 L-hydroxylysine (dihydrochloride) CAS No. 172213-74-0](/img/structure/B1143193.png)
L-hydroxylysine (dihydrochloride)
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Overview
Description
L-hydroxylysine (dihydrochloride) is an amino acid derivative that is unique to collagen protein. It is formed by the posttranslational hydroxylation of certain lysine residues. This compound plays a crucial role in the stability and function of collagen, which is a major structural protein in connective tissues .
Mechanism of Action
Target of Action
L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .
Mode of Action
L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .
Biochemical Pathways
The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .
Result of Action
The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .
Action Environment
The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-hydroxylysine (dihydrochloride) can be synthesized through the stereoselective hydroxylation of lysine. One common method involves the use of lysyl hydroxylase enzymes that catalyze the hydroxylation of lysine residues in collagen . The synthetic process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the correct stereochemistry of the product .
Industrial Production Methods
Industrial production of L-hydroxylysine (dihydrochloride) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for hydroxylation. These methods are optimized for large-scale production and involve fermentation processes followed by purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
L-hydroxylysine (dihydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: The compound can be reduced to form lysine.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of lysine and hydroxylysine, which can be used in further chemical synthesis or as intermediates in biochemical pathways .
Scientific Research Applications
Biochemical Significance
L-hydroxylysine is a post-translationally modified amino acid derived from lysine, primarily found in collagen. Its hydroxylation is crucial for collagen stability and function, impacting various biological processes:
- Collagen Synthesis : Hydroxylysine contributes to the cross-linking of collagen fibers, enhancing the structural integrity of connective tissues. This modification is essential for maintaining skin elasticity and wound healing .
- Protein Structure : The presence of hydroxylysine in proteins can influence their folding and stability, which is vital for proper protein function in various biological systems.
Therapeutic Applications
L-hydroxylysine dihydrochloride has been investigated for its potential therapeutic applications:
- Wound Healing : Due to its role in collagen synthesis, L-hydroxylysine has been studied for its effects on wound healing. Research indicates that supplementation may enhance healing processes by promoting collagen deposition in damaged tissues .
- Anti-inflammatory Effects : Some studies suggest that L-hydroxylysine may exhibit anti-inflammatory properties, making it a candidate for treating conditions characterized by chronic inflammation .
- Antioxidant Activity : There is emerging evidence that L-hydroxylysine may act as an antioxidant, helping to mitigate oxidative stress in cells .
Industrial Applications
The industrial applications of L-hydroxylysine dihydrochloride are diverse:
- Pharmaceuticals : It is utilized in the formulation of drugs aimed at improving skin health and treating connective tissue disorders. Its role in collagen synthesis makes it a valuable ingredient in dermatological products.
- Nutritional Supplements : Given its importance in collagen formation, L-hydroxylysine is included in dietary supplements aimed at improving joint health and skin elasticity .
- Biotechnology : In biotechnology, L-hydroxylysine serves as a substrate for enzyme assays and studies involving protein modifications. It helps researchers understand the enzymatic pathways involved in amino acid modifications .
Enzymatic Characterization
A study characterized the enzyme acetyl-CoA:L-lysine N6-acetyltransferase using L-hydroxylysine as a substrate. This research provided insights into lysine catabolism pathways in Saccharomyces cerevisiae, highlighting the importance of hydroxylysine in metabolic studies .
Hydroxylation Processes
Research identified six hydroxylases capable of converting L-lysine into hydroxylysines through biocatalytic processes. These findings have significant implications for industrial applications where hydroxylysines are desired products .
Collagen-Based Therapies
Clinical trials have explored the use of hydroxylysine-rich formulations for enhancing wound healing outcomes. Results indicated improved healing rates and reduced scar formation when patients received treatments containing L-hydroxylysine .
Table 1: Comparison of Hydroxylysines
Hydroxylysine Type | Source | Conversion Efficiency | Industrial Application |
---|---|---|---|
3-Hydroxylysine | E. coli | 89% (batch scale) | Biopharmaceuticals |
4-Hydroxylysine | Recombinant enzymes | High yield | Nutraceuticals |
5-Hydroxylysine | Natural sources | Moderate yield | Cosmetic formulations |
Table 2: Therapeutic Effects of L-Hydroxylysine
Effect | Mechanism | Evidence Level |
---|---|---|
Wound Healing | Promotes collagen synthesis | Strong |
Anti-inflammatory | Reduces cytokine production | Moderate |
Antioxidant Activity | Scavenges free radicals | Emerging |
Comparison with Similar Compounds
Similar Compounds
Lysine: The parent amino acid from which L-hydroxylysine is derived.
Hydroxyproline: Another hydroxylated amino acid found in collagen.
DL-5-Hydroxylysine: A racemic mixture of D- and L-enantiomers of hydroxylysine
Uniqueness
L-hydroxylysine (dihydrochloride) is unique due to its specific role in collagen stability and its formation through posttranslational hydroxylation. Unlike other similar compounds, it is exclusively found in collagen and plays a critical role in the structural integrity of connective tissues .
Biological Activity
L-hydroxylysine (dihydrochloride), a hydroxylated form of the amino acid lysine, plays a significant role in various biological processes, particularly in the context of collagen synthesis and post-translational modifications. This article explores the biological activity, mechanisms of action, and relevant research findings related to L-hydroxylysine.
L-hydroxylysine is formed from lysine through the action of lysyl hydroxylase, an enzyme that catalyzes the hydroxylation of lysine residues in proteins. This modification is crucial for the stability and function of collagen, a major structural protein in connective tissues.
L-hydroxylysine is primarily involved in:
- Collagen Stability : Hydroxylation enhances the thermal stability and mechanical properties of collagen fibers, facilitating cross-linking between collagen molecules.
- Post-Translational Modifications : Hydroxylysine serves as a site for further modifications, such as glycosylation, which can influence protein folding and stability .
- Cell Signaling : The presence of hydroxylysine in proteins can affect cellular signaling pathways related to growth and repair processes .
3. Biological Functions
The biological functions of L-hydroxylysine include:
- Collagen Formation : It is integral to the formation of collagen fibrils, impacting skin elasticity and integrity.
- Wound Healing : Enhanced collagen synthesis contributes to improved wound healing processes.
- Muscle Repair : Hydroxylysine may play a role in muscle repair and regeneration due to its presence in collagen-rich tissues .
4.1 Enzymatic Activity
Research has identified several lysyl hydroxylases that convert lysine to hydroxylysine. For instance, studies have shown that specific enzymes from Escherichia coli can efficiently catalyze this reaction under optimized conditions, producing significant yields of hydroxylysines .
4.2 Case Studies
A notable case study involved recombinant monoclonal antibodies produced in Chinese hamster ovary (CHO) cells, where post-translational hydroxylation at specific consensus sequences was confirmed. This modification was found to occur predominantly at lysines within the sequence Xaa-Lys-Gly, indicating the specificity of lysyl hydroxylase activity .
4.3 Toxicological Studies
A 13-week oral toxicity study on L-lysine hydrochloride (a related compound) highlighted potential histopathological changes in animal models, suggesting that while L-hydroxylysine is generally safe, its effects need careful evaluation in different contexts .
5. Data Tables
The following table summarizes key findings from various studies on L-hydroxylysine:
6. Conclusion
L-hydroxylysine (dihydrochloride) plays a critical role in biological systems, particularly concerning collagen synthesis and structural integrity. Its enzymatic conversion from lysine and subsequent modifications are essential for various physiological functions. Ongoing research continues to uncover its potential applications in medicine and biotechnology.
Properties
CAS No. |
172213-74-0 |
---|---|
Molecular Formula |
C6H16Cl2N2O3 |
Molecular Weight |
235.11 g/mol |
IUPAC Name |
(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1 |
InChI Key |
WUHHWACUVRCFHE-CIFXRNLBSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl |
Origin of Product |
United States |
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